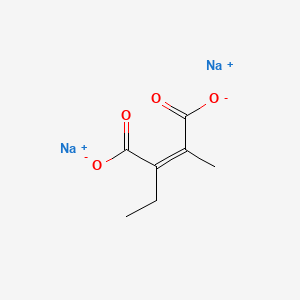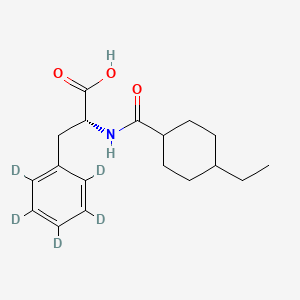
Shizukanolide H
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Shizukanolide H is a sesquiterpene lactone isolated from the plant Chloranthus japonicus, which belongs to the Chloranthaceae family . This compound is part of a group of naturally occurring organic compounds known for their diverse biological activities, including antifungal and antimicrobial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Shizukanolide H can be extracted from the ether extract of Chloranthus japonicus using column chromatography . The compound is typically obtained as colorless needles with a melting point of 95-96.5°C . The synthetic route involves the isolation of the compound from the plant material, followed by purification processes to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Chloranthus japonicus. The process includes harvesting the plant, drying, and extracting the active compounds using solvents such as ether. The extract is then subjected to chromatographic techniques to isolate this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Shizukanolide H undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can reduce double bonds or other reducible groups in the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated compounds .
Applications De Recherche Scientifique
Shizukanolide H has several scientific research applications:
Mécanisme D'action
The mechanism of action of Shizukanolide H involves its interaction with cellular targets, leading to the disruption of cellular processes. It is believed to exert its effects by binding to specific proteins or enzymes, thereby inhibiting their function. This can result in the inhibition of fungal growth or the destruction of microbial cells .
Comparaison Avec Des Composés Similaires
Shizukanolide H is unique among sesquiterpene lactones due to its specific structure and biological activities. Similar compounds include:
Shizukanolide D: An epoxy derivative of chloranthalactone C.
Shizukanolide E: A hydroxy derivative of shizukanolide C.
Shizukanolide F: Another hydroxy derivative of shizukanolide C.
These compounds share a similar lindenane skeleton but differ in their functional groups and specific biological activities .
Propriétés
IUPAC Name |
[(1S,9S,10R,12S,13R)-4-(hydroxymethyl)-9-methyl-5-oxo-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-13-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5/c1-8(19)21-7-12-9-3-13(9)17(2)5-15-10(4-14(12)17)11(6-18)16(20)22-15/h5,9,12-14,18H,3-4,6-7H2,1-2H3/t9-,12-,13-,14+,17+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHYJRPBSSMUDB-SRIVDKISSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C2CC2C3(C1CC4=C(C(=O)OC4=C3)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]2C[C@H]2[C@]3([C@H]1CC4=C(C(=O)OC4=C3)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of isolating Shizukanolide H from Sarcandra glabra for the first time?
A1: While the abstract doesn't delve into specific future research directions, the isolation of this compound from this plant is notable. [] This discovery expands the known chemical diversity within Sarcandra glabra and might pave the way for future investigations into the potential bioactivities of this compound.
Q2: The abstract mentions spectral methods were used for structure determination. Can you elaborate on the types of spectral data that are likely crucial for characterizing this compound?
A2: Researchers likely employed techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and possibly Ultraviolet-Visible (UV-Vis) spectroscopy. [] NMR would be particularly useful for determining the compound's structure, while MS would provide information about its molecular weight and fragmentation pattern. IR spectroscopy could reveal the presence of functional groups, and UV-Vis might offer insights into its chromophores if any are present.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanimidothioic acid, [[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/new.no-structure.jpg)









